molecular formula C12H16ClNO2 B1307134 N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide CAS No. 6529-93-7

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide

Cat. No. B1307134
CAS RN: 6529-93-7
M. Wt: 241.71 g/mol
InChI Key: SGDWWQQMZDCXDY-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The “5-tert-butyl-2-hydroxyphenyl” part suggests the presence of a phenolic group, which is a benzene ring with a hydroxyl group (OH), and a tert-butyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the phenyl group), a hydroxyl group (from the 2-hydroxyphenyl part), a tert-butyl group (from the 5-tert-butyl part), and an amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Asymmetric Synthesis of N-Heterocycles

This compound is utilized in the asymmetric synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The tert-butyl group enhances steric bulk, improving selectivity in the formation of chiral centers .

Precursor for Schiff Bases

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide: serves as a precursor for the synthesis of Schiff bases with NNO donors. These bases are instrumental in forming metal complexes used in chemical research, including the development of new catalytic processes .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its synthesis, reactions, and possible uses in various fields .

properties

IUPAC Name

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)8-4-5-10(15)9(6-8)14-11(16)7-13/h4-6,15H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDWWQQMZDCXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide

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